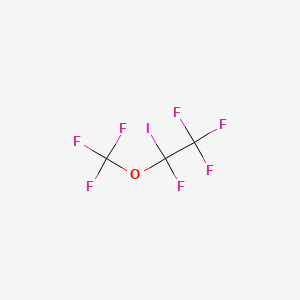

1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

Description

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRCGMWXORUMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896473 | |

| Record name | 1-Iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139604-89-0, 69066-98-4 | |

| Record name | 1-Iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69066-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane (CAS No. 139604-89-0) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, contributes to its chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃F₇IO |

| Molecular Weight | 311.925 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥95% |

| Solubility | Not available |

The compound is classified under per- and polyfluoroalkyl substances (PFAS), which have garnered attention due to their unique chemical stability and potential biological interactions .

Toxicity and Safety

Initial studies indicate that this compound exhibits acute toxicity. It is classified as harmful if swallowed and can cause skin irritation upon contact . The handling of this compound requires appropriate safety measures to mitigate exposure risks.

Pharmacological Potential

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. The presence of fluorinated groups often enhances metabolic stability and bioavailability, making such compounds attractive for drug development.

Case Studies:

- Antimicrobial Activity : Preliminary investigations have explored the antimicrobial properties of similar fluorinated compounds. For instance, compounds containing CF₂X moieties have shown antifungal activity and potential in targeting specific ion channels . While direct studies on this compound are lacking, the structural similarities suggest a possible avenue for antimicrobial research.

- Calcium Channel Modulation : Compounds with similar structural motifs have been reported to interact with calcium-activated chloride channels (TMEM16A), indicating a potential mechanism for influencing cellular signaling pathways. This could lead to applications in treating disorders linked to calcium channel dysfunctions .

Research Findings

Research on fluorinated compounds has highlighted their role as strong halogen bond donors and their utility in various biochemical assays. The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinities in biological systems .

Summary of Findings

- Toxicity : Acute toxicity profile indicates harmful effects upon ingestion and skin contact.

- Potential Applications : Possible roles in antimicrobial and ion channel modulation based on structural analogs.

- Further Research Needed : Comprehensive studies are required to elucidate the full spectrum of biological activities associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethane Derivatives

1,1,1,2-Tetrafluoroethane (HFC-134a)

- Molecular Formula : C₂H₂F₄

- CAS : 811-97-2

- Properties :

1,1,1,2-Tetrafluoro-2-chloroethane (HCFC-124)

- Molecular Formula : C₂HClF₄

- CAS : 2837-90-3

- Applications: Refrigerant component.

1,1,2,2-Tetrachloro-1,2-difluoroethane

Comparison Table :

Trifluoromethoxy-Substituted Compounds

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane (HFE-227)

1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane

Key Differences :

- The iodine atom in the target compound increases molecular weight and polarizability, enhancing its suitability for halogen-bonding reactions compared to non-iodinated analogs like HFE-227 .

- Trifluoromethoxy groups in all compounds confer electron-withdrawing effects, but iodine’s leaving-group ability distinguishes the target compound in substitution reactions .

Sulfur-Containing Analogues

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Research Findings and Data Gaps

- Synthetic Utility : The target compound’s iodine atom facilitates high-yield radical reactions (e.g., 67% yield for 6u), outperforming brominated analogs like 4-bromo-3,3,4,4-tetrafluorobut-1-ene (28% yield for 6w) .

- Toxicity Data: Limited studies exist on the target compound’s metabolic fate, though analogous HCFC-124 produces toxic TFA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via halogen-exchange reactions, often starting with fluorinated precursors. For example, iodination of 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane using iodine monochloride (ICl) under controlled conditions yields the target molecule. Purity (>97%) is achieved through fractional distillation under inert atmospheres and characterization via GC-MS .

- Key Parameters :

- Reaction temperature: −30°C to 0°C

- Solvent: Anhydrous CH₂Cl₂ or CFCl₃

- Yield: ~65–75%

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves bond lengths (e.g., C-I: ~2.09 Å) and stereochemistry.

- NMR spectroscopy : ¹⁹F NMR shows distinct signals for CF₃O (δ −72 ppm) and CF₂I (δ −45 ppm) groups .

- InChIKey : LFQSCWFLJHTTHZ-UHFFFAOYSA-N (cross-referenced with NIST databases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.